4-(3,5-Dichlorophenyl)-2-methylphenol
Description
4-(3,5-Dichlorophenyl)-2-methylphenol is a halogenated phenolic compound characterized by a phenol core substituted with a methyl group at the 2-position and a 3,5-dichlorophenyl moiety at the 4-position. This structural configuration imparts distinct physicochemical and biological properties, making it relevant in antimicrobial and agrochemical research.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-4-9(2-3-13(8)16)10-5-11(14)7-12(15)6-10/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSSZEQRFCYWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683962 | |
| Record name | 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261888-37-2 | |
| Record name | 3',5'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dichlorophenyl)-2-methylphenol typically involves the reaction of 3,5-dichlorobenzoyl chloride with phenol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-Dichlorophenyl)-2-methylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs with Dichlorophenyl Substitutions
4-Chloro-3,5-dimethylphenol
- Structure: Chlorine at the 4-position and methyl groups at 3,5-positions on the phenol ring.
- Properties : Melting point (114–116°C), high purity (≥99.0%), and low cytotoxicity. Used as a disinfectant due to moderate antimicrobial activity.
- Comparison: Unlike 4-(3,5-Dichlorophenyl)-2-methylphenol, this compound lacks the dichlorophenyl moiety, resulting in reduced steric bulk and lower antimicrobial potency. The methyl groups enhance solubility but reduce halogen-mediated target binding .
3,4-Dichlorocinnamanilides
- Structure : Cinnamate backbone with 3,4-dichlorophenyl and anilide groups.
- Properties : Demonstrated submicromolar activity against Staphylococcus aureus and MRSA, with low cytotoxicity. Lipophilicity (logP ~4.2) correlates with enhanced membrane penetration.
- Comparison: The dichloro substitution at 3,4-positions (vs. 3,5 in the target compound) shows positional sensitivity in antibacterial activity.
Substituent Position and Bioactivity
- 3,5-Dichloro vs. 2,4-Dichloro Substitutions :
- 3,5-Dichlorophenyl (as in the target compound): Symmetrical substitution enhances π-π stacking with aromatic residues in enzymes, improving binding affinity. Observed in fungicides and insecticides (e.g., Chlorfluazuron) for enhanced stability .
- 2,4-Dichlorophenyl : As seen in pyridine derivatives (e.g., 4-(2,4-Dichlorophenyl)-2-(1H-indol-3-yl)-6-methoxypyridine), this configuration increases steric hindrance, reducing bioavailability but improving selectivity for specific targets .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
